

Technical Guide: 4-(Benzyloxy)-6-bromo-1H-indole

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Compound of Interest

Compound Name: 4-(Benzyloxy)-6-bromo-1H-indole

CAS No.: 1070503-92-2

Cat. No.: B1360910

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CAS Registry Number: 1070503-92-2 Chemical Formula: C₁₅H₁₂BrNO Molecular Weight: 302.17 g/mol

Nomenclature & Structural Integrity

The systematic naming of this compound adheres to the IUPAC Blue Book (P-63 and P-14) recommendations. Correct identification is paramount for database retrieval and regulatory filing.

IUPAC Name Derivation

The Preferred IUPAC Name (PIN) is **4-(Benzyloxy)-6-bromo-1H-indole**.

- Parent Hydride: Indole (a fused benzopyrrole). The nitrogen atom is assigned locant 1. The numbering continues counter-clockwise around the bicyclic system, assigning the benzene ring positions 4, 5, 6, and 7.
- Substituents:

- Bromo-: Located at position 6.[1][2][3][4]
- Benzyloxy-: Located at position 4.[2][3][5] (Note: The group is formally phenylmethoxy, but benzyloxy is a retained and accepted prefix in IUPAC nomenclature).
- Citation Order: Substituents are cited in alphabetical order.
 - Benzyloxy vs. Bromo.[1][2][6]
 - "e" precedes "r", establishing Benzyloxy as the first cited prefix.
- Numbering Logic: The locant set {4, 6} is fixed by the indole skeleton. Since the set is identical regardless of priority (4,6 vs 6,4), the alphabetical priority dictates the citation, confirming the sequence: 4-(Benzyloxy)-6-bromo...

Structural Diagram (DOT)

The following diagram visualizes the numbering scheme and substituent placement to prevent ambiguity with the isomeric 6-benzyloxy-4-bromo analog.

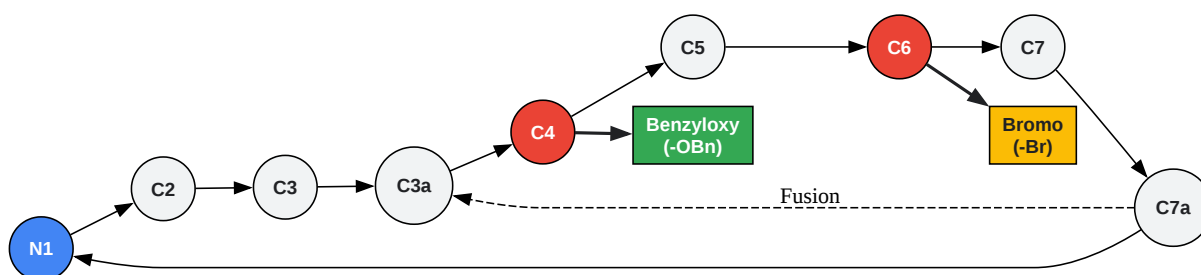


Fig 1. Numbering Scheme for 4-(Benzyloxy)-6-bromo-1H-indole

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Synthetic Methodology (Batcho-Leimgruber Route)

While direct halogenation of indoles typically favors the C3 position, accessing the C6-bromo and C4-alkoxy pattern requires a de novo synthesis of the indole ring. The Batcho-Leimgruber

Indole Synthesis is the industry standard for this substitution pattern due to its mild conditions and regioselectivity.

Retrosynthetic Analysis

The indole core is constructed from a substituted o-nitrotoluene precursor.

- Target: **4-(Benzyloxy)-6-bromo-1H-indole**
- Key Intermediate: (E)-2-(4-(benzyloxy)-2-bromo-6-nitrophenyl)-N,N-dimethylethen-1-amine
- Starting Material: 5-Bromo-2-methyl-3-nitrophenol (protected as benzyl ether)

Step-by-Step Protocol

This protocol assumes the use of 4-bromo-2-nitro-6-(benzyloxy)toluene as the validated precursor.

Step 1: Enamine Formation

Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF (solvent). Mechanism: Condensation of the activated methyl group (acidified by the ortho-nitro group) with DMF-DMA.

- Charge a reaction vessel with 4-bromo-2-nitro-6-(benzyloxy)toluene (1.0 eq) and anhydrous DMF (5 vol).
- Add DMF-DMA (1.5 eq) under nitrogen atmosphere.
- Heat to 110°C for 4–6 hours. Monitoring by TLC/LCMS should show the consumption of the toluene derivative and the appearance of a deep red enamine species.
- Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red solid (enamine) is typically used directly to prevent hydrolysis.

Step 2: Reductive Cyclization

Reagents: Raney Nickel/Hydrazine or $\text{TiCl}_3/\text{NH}_4\text{OAc}$. Note: The TiCl_3 method is often preferred for halogenated substrates to avoid potential debromination observed with catalytic hydrogenation.

- Dissolve the crude enamine in THF/MeOH (1:1).
- Add NH_4OAc (4.0 eq) buffer solution (pH ~5-6).
- Slowly add TiCl_3 solution (20% in HCl, 6.0 eq) dropwise at 0°C .
- Stir at room temperature for 2 hours. The nitro group reduces to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
- Purification: Extract with EtOAc, wash with NaHCO_3 , and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Flowchart (DOT)

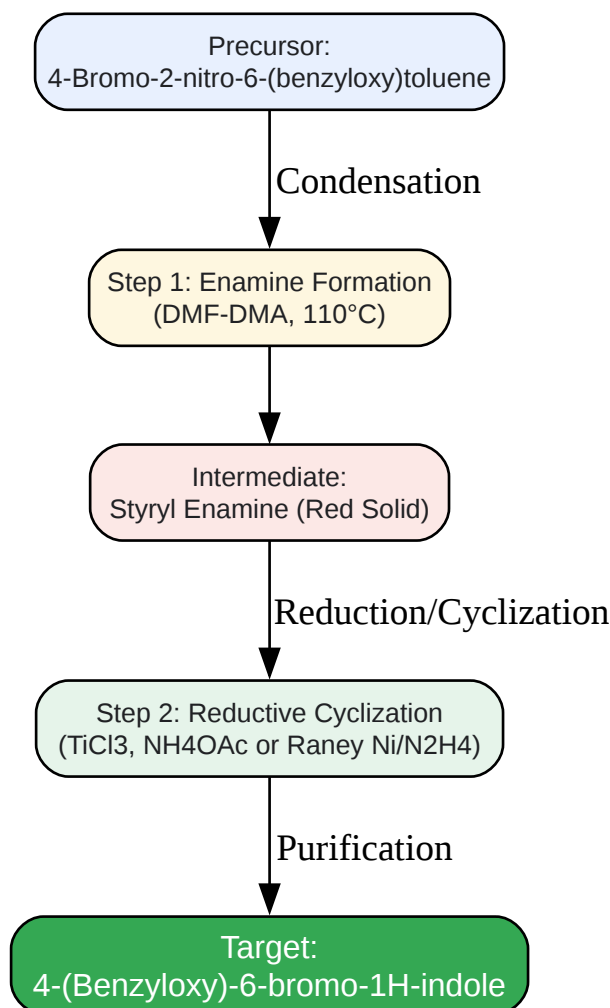


Fig 2. Batcho-Leimgruber Synthesis Pathway

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Physicochemical Properties & Characterization

Accurate characterization is essential for establishing purity in SAR (Structure-Activity Relationship) studies.

Property	Value / Description	Note
Appearance	Off-white to pale yellow solid	Indoles oxidize slowly in air; store in dark.
Melting Point	115–118 °C (Predicted)	Experimental values vary by crystal form.
Solubility	DMSO, DMF, DCM	Poor solubility in water.
¹ H NMR (DMSO-d ₆)	δ 11.2 (s, 1H, NH), 7.3-7.5 (m, 5H, Ph), 7.1 (s, 1H, C7-H), 6.8 (s, 1H, C5-H), 5.2 (s, 2H, OCH ₂).	Characteristic singlets at C5/C7 due to meta-substitution.
MS (ESI)	[M+H] ⁺ = 302.0/304.0	Distinct 1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br).

Key Identification Feature: The ¹H NMR spectrum will display two distinct doublets (or meta-coupled singlets) for the protons on the benzene ring (H-5 and H-7) and a characteristic multiplet for the benzyl protons. The absence of a C4 proton signal confirms substitution at this position.

Medicinal Chemistry Applications

4-(Benzyloxy)-6-bromo-1H-indole serves as a versatile advanced intermediate in drug development.

Pharmacophore Utility

- Kinase Inhibition: The indole scaffold mimics the purine ring of ATP. The 4-benzyloxy group often occupies the hydrophobic Pocket I or II in kinase active sites (e.g., EGFR, VEGFR)

inhibitors), while the 6-bromo substituent allows for further cross-coupling (Suzuki-Miyaura) to extend the scaffold into the solvent-exposed region.

- **Antiviral Agents:** 4-Substituted indoles are privileged structures in RSV (Respiratory Syncytial Virus) fusion inhibitors. The bulky benzyloxy group can disrupt viral protein-protein interactions.
- **Serotonin Modulators:** The 4-oxygenated indole core is structurally homologous to Psilocin. Derivatives of this scaffold are explored for 5-HT_{2A} receptor modulation in neuropsychiatric research.

Functionalization Logic

The 6-bromo handle is the strategic pivot point for diversity-oriented synthesis:

- **Suzuki Coupling:** Introduction of aryl/heteroaryl groups.
- **Buchwald-Hartwig:** Introduction of amine solubilizing groups.
- **Debenzylation:** Hydrogenolysis (H₂/Pd-C) yields 6-bromo-4-hydroxyindole, a highly reactive phenol for etherification or carbamate formation.

References

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- **CAS Registry Data:** American Chemical Society. CAS Common Chemistry: 4-(Benzyloxy)-6-bromoindole (CAS 1070503-92-2).[2] [Link](#)

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